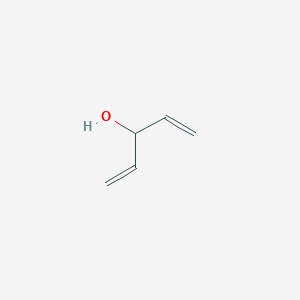
cis-2-Hepten
Übersicht
Beschreibung
2-Heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. 2-Heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Heptene has been detected in multiple biofluids, such as feces and saliva.
2-Heptene is an acyclic olefin.
Wissenschaftliche Forschungsanwendungen
Epoxidierungsreaktionsstudien
Die Verbindung wird in der Untersuchung von Epoxidierungsreaktionen verwendet, bei denen ein Sauerstoffatom über die Doppelbindung eingefügt wird, um ein Epoxid zu bilden. Diese Reaktion ist von Bedeutung bei der Synthese von Epoxidharzen und Pharmazeutika. Die Geschwindigkeitskonstanten für die Epoxidierung von cis-2-Hepten mit meta-Chlorperbenzoesäure und funktionalisiertem Siliciumdioxid wurden bestimmt und liefern wertvolle Daten für die Reaktionskinetik .
Synthese von Bis(10-Phenoxathiiniumyl)alkan-Addukten
Dieses Alken wird zur Synthese von Bis(10-Phenoxathiiniumyl)alkan-Addukten verwendet, die Verbindungen von Interesse bei der Entwicklung neuer Materialien und chemischer Sensoren sind. Die Synthese umfasst die Reaktion von This compound mit anderen organischen Molekülen, um komplexe Strukturen mit spezifischen Eigenschaften zu bilden .
Forschung zum Lösemitteleffekt
This compound: wird in der Forschung eingesetzt, die die Lösemitteleffekte auf chemische Reaktionen untersucht. Es wurde beobachtet, dass die Epoxidierungsreaktion der Verbindung inverse Lösemitteleffekte unter heterogenen und homogenen Bedingungen aufweist, was für das Verständnis, wie Lösemittel die Geschwindigkeit und das Ergebnis chemischer Reaktionen beeinflussen, entscheidend ist .
Safety and Hazards
Cis-2-Heptene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
cis-2-Heptene is a type of alkene . Alkenes are primarily targeted in reactions involving addition across the double bond, such as epoxidation . The primary target of cis-2-Heptene is the carbon-carbon double bond, which is the site of reactivity.
Mode of Action
cis-2-Heptene interacts with its targets through a process known as epoxidation . In this reaction, an oxygen atom is added across the carbon-carbon double bond, resulting in the formation of an epoxide. This reaction can be facilitated by various reagents, such as meta-chloroperbenzoic acid (mCPBA) .
Biochemical Pathways
The primary biochemical pathway affected by cis-2-Heptene is the epoxidation pathway . The product of this reaction, an epoxide, can further react in the body, leading to various downstream effects. For example, epoxides can be converted to diols by epoxide hydrolases, which can then participate in further metabolic reactions.
Result of Action
The primary result of cis-2-Heptene’s action is the formation of an epoxide . Epoxides are highly reactive and can further react with various nucleophiles in the body, leading to a range of potential molecular and cellular effects. The exact effects would depend on the specific conditions and the presence of other reactants.
Action Environment
The action of cis-2-Heptene can be influenced by various environmental factors. For example, the rate of the epoxidation reaction can depend on the solvent used . Highly polar solvents can strongly inhibit the reaction . Temperature is another important factor, with the reaction rate typically increasing with temperature . The stability of cis-2-Heptene, like other alkenes, can also be affected by exposure to light and heat.
Eigenschaften
IUPAC Name |
(Z)-hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896845 | |
| Record name | (2Z)-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
48.4 [mmHg] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6443-92-1 | |
| Record name | cis-2-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of cis-2-heptene in chemical research?
A1: cis-2-Heptene serves as a valuable probe molecule in various catalytic studies. For instance, it has been used to investigate the kinetics and selectivity of heterogeneous catalysts like palladium black modified by metals such as lead, thallium, and cadmium. [] Researchers analyze its hydrogenation reaction to understand how these modifiers influence catalyst activity and selectivity. Additionally, cis-2-heptene acts as a substrate for enzymatic oxidation studies. [, ] By studying its reaction with enzymes like toluene dioxygenase, researchers gain insights into the enzyme's substrate specificity and reaction mechanisms.
Q2: How do solvent properties affect the epoxidation reaction of cis-2-heptene?
A2: Research comparing the epoxidation of cis-2-heptene by [2-percarboxyethyl]-functionalized silica (heterogeneous) and meta-chloroperbenzoic acid (homogeneous) revealed interesting solvent effects. [] The heterogeneous reaction showed an inverse dependence on solvent polarity compared to the homogeneous reaction. This suggests that highly polar solvents can hinder heterogeneous reactions using silica-supported reagents, likely due to solvent structure changes at the solid-liquid interface. Anomalous activation parameters observed in n-hexane further support this interpretation.
Q3: What insights into enzyme activity can be gained by studying the oxidation of cis-2-heptene?
A3: Investigating the oxidation of cis-2-heptene by enzymes like chloroperoxidase and toluene dioxygenase provides valuable insights into enzyme kinetics and reaction mechanisms. [, ] For example, co-immobilizing chloroperoxidase with glucose oxidase in polyurethane foams led to a significant increase in the total turnover number of the enzyme during cis-2-heptene oxidation. [] This highlights the potential of co-immobilization strategies for enhancing enzyme operational stability. In another study, toluene dioxygenase exhibited different oxidation patterns for cis-2-heptene compared to halogenated substrates, demonstrating its substrate specificity. []
Q4: How does cis-2-heptene interact with transition metal complexes?
A4: cis-2-Heptene can coordinate to coordinatively unsaturated transition metal complexes. Research on its interaction with cis-[(Chlorobenzene)(Triphenylphosphine Tetracarbonyltungsten(O)], generated via pulsed laser flash photolysis, revealed valuable information about olefin coordination kinetics. [] The study found that despite the greater stability of metal complexes with nitrogen and phosphorus ligands, cis-2-heptene coordination to the metal center is competitive. This finding has significant implications for understanding olefin catalysis mechanisms involving Group VI-B metal carbonyl intermediates.
Q5: Can you describe the identification and quantification of cis-2-heptene in consumer products?
A5: Analytical techniques like headspace gas chromatography/mass spectrometry (GC/MS) allow for the identification and quantification of volatile organic compounds, including cis-2-heptene, in materials like poly(methyl methacrylate) (PMMA) kitchen utensils. [] The method involves headspace extraction followed by GC/MS analysis to identify and quantify individual compounds. This approach is valuable for assessing the presence and levels of residual volatile compounds in consumer products.
Q6: Are there established methods to predict the enthalpy of vaporization for compounds like cis-2-heptene?
A6: The standard molar enthalpy of vaporization for cis-2-heptene, alongside other olefins, has been experimentally determined using methods like transpiration and correlation gas chromatography. [] This data, combined with information from similar compounds, contributes to the development of predictive correlations for the enthalpy of vaporization of monoolefins with varying hydrocarbon chain structures. These correlations are valuable for estimating thermodynamic properties for a range of olefinic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


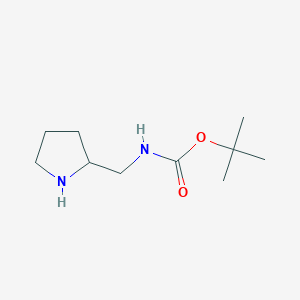
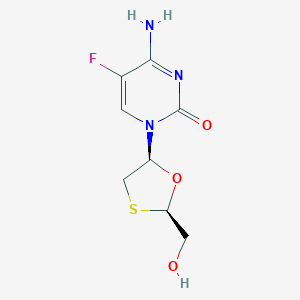
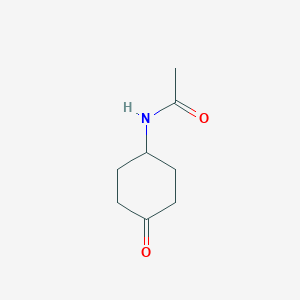
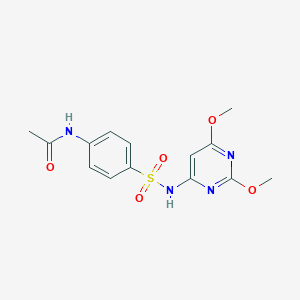
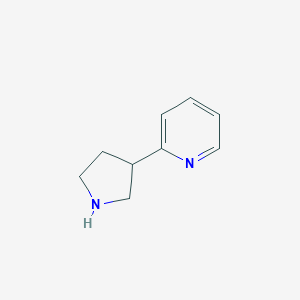
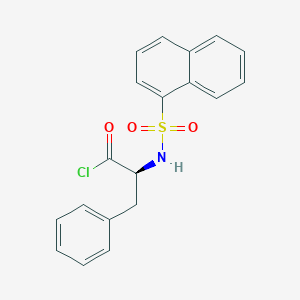
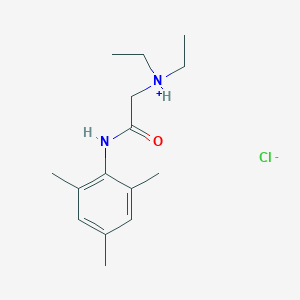
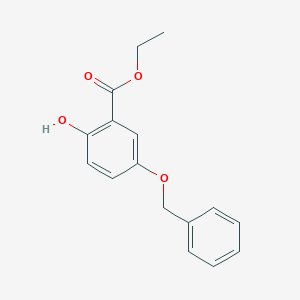
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

